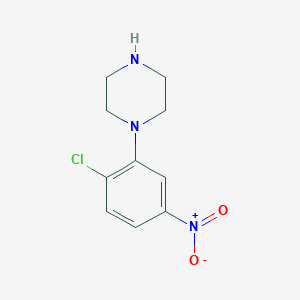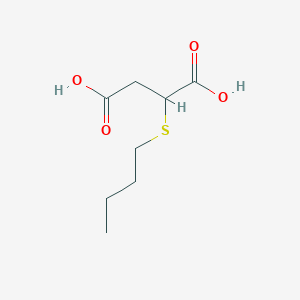![molecular formula C16H17N3O2 B5506952 2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5506952.png)
2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including cyclization, chlorination, and nucleophilic substitution, aiming to introduce specific functional groups or modify the core structure for desired properties. For instance, the synthesis of 2,4-dichloro-6-(3-nitrophenoxy) pyrimidine, a compound with structural similarities, has been optimized to achieve a total yield of 42.4% through a series of carefully designed reactions (Zhihui Zhou et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of compounds like 2-[4-(1-Piperidinylcarbonyl)phenoxy]pyrimidine often reveals intricate details about their conformation and intramolecular interactions. For example, studies on related compounds have shown planar pyrimidine rings forming dihedral angles with fused benzene rings and exhibiting specific conformations like chair or twist-boat for the piperidine ring, contributing to their overall stability and reactivity (N. Sharma et al., 2014).
Chemical Reactions and Properties
2-[4-(1-Piperidinylcarbonyl)phenoxy]pyrimidine and similar compounds participate in a variety of chemical reactions, including oxidative decarboxylation, beta-iodination, and reactions with aldehydes in acidic media. These reactions not only demonstrate the compound's reactivity but also allow for the synthesis of derivatives with potential biological activity or material applications (A. Boto et al., 2001).
Physical Properties Analysis
The physical properties of compounds like 2-[4-(1-Piperidinylcarbonyl)phenoxy]pyrimidine, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. For instance, the synthesis and characterization of polyimides derived from related pyrimidine compounds have shown excellent solubility, thermal stability, and mechanical properties, making them suitable for high-performance material applications (Chunbo Wang et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals or other molecules, are essential for understanding the compound's potential uses. Studies on copper(II) complexes based on chelating pyrimidine ligands highlight the versatility of pyrimidine compounds in forming stable complexes with interesting electronic properties (M. B. Bushuev et al., 2010).
Mecanismo De Acción
While the specific mechanism of action for “2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine” is not mentioned in the search results, pyrimidines in general have been known to exhibit various pharmacological effects. For instance, they can inhibit the expression and activities of certain vital inflammatory mediators .
Direcciones Futuras
While the specific future directions for “2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine” are not mentioned in the search results, pyrimidine derivatives in general have been the subject of ongoing research due to their wide range of pharmacological effects . Future research may focus on developing new pyrimidine derivatives with enhanced activities and minimal toxicity .
Propiedades
IUPAC Name |
piperidin-1-yl-(4-pyrimidin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(19-11-2-1-3-12-19)13-5-7-14(8-6-13)21-16-17-9-4-10-18-16/h4-10H,1-3,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOHTBKIIFSANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-Piperidinylcarbonyl)phenoxy]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506898.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5506900.png)
![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B5506905.png)

![7-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5506914.png)
![6-(3-chlorophenyl)-N-cyclobutyl-7-(cyclopropylmethyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506918.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5506921.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5506935.png)
![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5506943.png)


![N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506972.png)
![benzyl 4-[(3-hydroxy-3-piperidinyl)methyl]-1,4-diazepane-1-carboxylate dihydrochloride](/img/structure/B5506984.png)